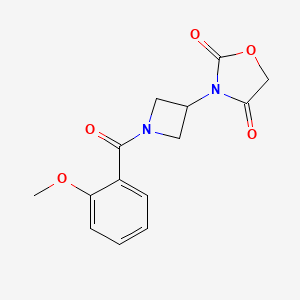

3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(2-methoxybenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-20-11-5-3-2-4-10(11)13(18)15-6-9(7-15)16-12(17)8-21-14(16)19/h2-5,9H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXOVEYTVYRDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CC(C2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves the reaction of 2-methoxybenzoyl chloride with azetidin-3-ylamine, followed by cyclization with oxazolidine-2,4-dione. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted azetidine derivatives.

Scientific Research Applications

3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Compounds for Comparison :

3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride (): A simpler analog lacking the 2-methoxybenzoyl group.

(Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione (): An oxazolidinedione with a benzylidene substituent.

Thiazolidine-2,4-dione derivatives (): Sulfur-containing analogs with azo linkages.

Analysis :

- The benzylidene-substituted oxazolidinedione () shares a methoxy group but lacks the azetidine ring, leading to distinct conformational flexibility and electronic profiles .

- Thiazolidine-2,4-diones () replace the oxygen atom in the oxazolidinedione core with sulfur, altering electronic properties and hydrogen-bonding capacity. This substitution is linked to enhanced antimicrobial activity in some derivatives .

Spectroscopic Differences

- 1H NMR : The target compound’s 2-methoxybenzoyl group would produce distinct aromatic signals (δ 6.8–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm), differing from the benzylidene proton (δ ~7.2 ppm) in ’s analog .

- IR Spectroscopy : Strong carbonyl stretches (~1750–1800 cm⁻¹) for the oxazolidinedione core, with additional peaks for the azetidine amide (1650–1700 cm⁻¹) .

Biological Activity

3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound characterized by its unique structural features that include an azetidine ring and an oxazolidine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxybenzoyl chloride with azetidin-3-ylamine, followed by cyclization with oxazolidine-2,4-dione. The reaction conditions generally require a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure stability and high yield .

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazolidines exhibit significant antimicrobial properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds related to oxazolidinones have demonstrated potent bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity | Target Organisms |

|---|---|---|

| This compound | Active | MRSA, E. coli |

| 3-Acetyl-1,3,4-oxadiazoline | Strong | Staphylococcus spp. |

| 1-(3-Methoxybenzoyl)azetidin-3-amine | Moderate | Various fungi |

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Studies have shown that compounds within this class can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer). The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10–15 | Apoptosis induction |

| D-16 (related derivative) | MCF-7 | 0.001–0.1 | Cell cycle arrest |

| D-6 (related derivative) | HepG2 | >10 | Mild cytotoxicity |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. It may inhibit certain enzymes or receptors involved in critical pathways for cell survival and proliferation. The presence of functional groups in its structure enhances its binding affinity to these targets .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the benzoyl moiety significantly affect the biological activity of these compounds. Electron-withdrawing groups tend to enhance antimicrobial properties, while electron-donating groups improve anticancer efficacy .

Figure 1: Structure–Activity Relationship Insights

SAR Insights

Case Studies

Several case studies have documented the efficacy of oxazolidinone derivatives in clinical settings. For example, a study involving the use of oxazolidinones in patients with resistant bacterial infections showed promising results in terms of both safety and efficacy . Similarly, preclinical trials with cancer models demonstrated significant tumor reduction when treated with compounds similar to this compound.

Q & A

Q. What are the standard synthetic routes for 3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione?

The synthesis typically involves coupling 2-methoxybenzoyl derivatives with azetidine precursors. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to react 2-methoxybenzoic acid with azetidin-3-yl intermediates under inert atmospheres (N₂ or Ar) .

- Cyclization : Oxazolidine-2,4-dione formation via base-mediated cyclization of α-hydroxyamides or via reaction with carbonyl diimidazole (CDI) .

- Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) to isolate the product .

Q. How is the compound characterized structurally?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., oxazolidine-2,4-dione carbonyls at ~170–175 ppm) and substituent connectivity. Aromatic protons from the 2-methoxybenzoyl group appear as distinct doublets in the 6.8–7.5 ppm range .

- X-ray crystallography : Resolves planar oxazolidine rings and intermolecular hydrogen bonds involving carbonyl oxygens .

- Mass spectrometry : High-resolution MS confirms the molecular formula (e.g., C₁₄H₁₄N₂O₅) and fragmentation patterns .

Q. What are the primary biological targets of this compound?

The oxazolidine-2,4-dione core is associated with:

- PPARγ activation : Analogous TZD-class compounds enhance insulin sensitivity via peroxisome proliferator-activated receptor gamma (PPARγ) agonism, suggesting antidiabetic potential .

- Antimicrobial activity : Structural analogs inhibit bacterial ribosomes (50S subunit) by mimicking oxazolidinone antibiotics like linezolid .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural analysis?

Contradictions (e.g., unexpected ¹H NMR shifts) may arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism in oxazolidine rings) .

- Deuteration experiments : Exchangeable protons (e.g., NH) are quenched with D₂O to simplify spectra .

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental data .

Q. What methodologies optimize synthesis yield for this compound?

Yield optimization focuses on:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in azetidine functionalization .

- Reaction stoichiometry : Excess 2-methoxybenzoyl chloride (1.2 eq.) ensures complete acylation of azetidine intermediates .

- Temperature control : Maintaining 0–5°C during cyclization minimizes side reactions (e.g., ring-opening) .

Q. How do structural modifications influence biological activity in SAR studies?

Key findings from structure-activity relationship (SAR) studies:

- Electron-withdrawing groups : Substituents like fluorine at the benzoyl para position enhance PPARγ binding affinity by 2–3 fold .

- Azetidine ring substitution : N-methylation reduces metabolic degradation but may decrease water solubility .

- Oxazolidine ring planarity : Planar conformations (confirmed via X-ray) correlate with improved antimicrobial activity .

Q. What experimental designs are recommended for assessing in vivo efficacy?

- Rodent models : Diabetic rats (STZ-induced) evaluate hypoglycemic effects via glucose tolerance tests and insulin sensitivity assays .

- Dosage regimes : Subcutaneous administration (5–10 mg/kg/day for 14 days) balances bioavailability and toxicity .

- Control groups : Include PPARγ antagonists (e.g., GW9662) to confirm target specificity .

Safety and Handling

Q. What safety precautions are critical during synthesis and handling?

The compound is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed). Precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation exposure (H335: Respiratory irritation) .

- Storage : Store below 25°C in airtight containers away from oxidizing agents .

Data Contradiction Analysis

Q. How should researchers address conflicting results in biological assays?

Discrepancies (e.g., variable IC₅₀ values in PPARγ assays) may stem from:

- Assay conditions : Differences in cell lines (HEK293 vs. 3T3-L1) or serum-free media can alter receptor activation profiles .

- Compound purity : HPLC analysis (≥95% purity) ensures reliable bioactivity data .

- Metabolic stability : Liver microsome assays identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.